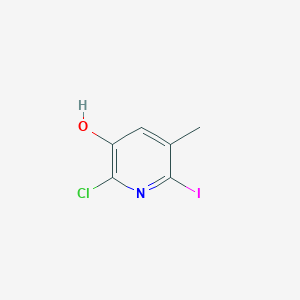

2-Chloro-6-iodo-5-methylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-iodo-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKYNGZBHYGYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673578 | |

| Record name | 2-Chloro-6-iodo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-21-1 | |

| Record name | 2-Chloro-6-iodo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS: 1203499-21-1)

This technical guide provides a comprehensive overview of 2-Chloro-6-iodo-5-methylpyridin-3-ol, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its potential as a strategic building block in the synthesis of complex bioactive molecules.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a polysubstituted pyridine, a class of heterocyclic compounds that are foundational in the development of pharmaceuticals and agrochemicals.[1][2] The unique arrangement of its functional groups—a hydroxyl group, a methyl group, and two different halogens (chloro and iodo) at specific positions—makes it a highly versatile intermediate. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise introduction of various moieties through cross-coupling reactions, making it an invaluable tool for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

The pyridine ring itself is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] The strategic placement of substituents on this core structure can fine-tune a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity.

Physicochemical and Structural Properties

The structural and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its reactivity, handling, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1203499-21-1 | |

| Molecular Formula | C₆H₅ClINO | |

| Molecular Weight | 269.47 g/mol | |

| Appearance | Solid | |

| SMILES String | Cc1cc(O)c(Cl)nc1I | |

| InChI Key | QJKYNGZBHYGYFO-UHFFFAOYSA-N | |

| Hazard Codes | H302 (Harmful if swallowed) | |

| Signal Word | Warning |

Synthesis and Purification: A Proposed Pathway

The rationale behind this proposed synthesis lies in the sequential and regioselective introduction of the functional groups onto the pyridine core. Halogenation of pyridines can be challenging, often requiring harsh conditions and yielding mixtures of regioisomers.[6][7] Therefore, a strategy that builds the substituted ring or introduces functional groups in a controlled manner is preferred.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 5-Methylpyridin-3-ol

-

To a cooled (0 °C) solution of 5-methylpyridin-3-ol in concentrated sulfuric acid, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with cold water, and dry the crude product.

Causality: The hydroxyl group is an activating group, directing electrophilic substitution. The precise position of nitration would need to be confirmed experimentally, as electronic and steric factors will influence the outcome.

Step 2: Chlorination

-

Treat the nitropyridine product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, carefully quench the excess chlorinating agent by pouring the mixture onto ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: This step likely proceeds via the formation of a pyridinium intermediate, which is susceptible to nucleophilic attack by chloride, leading to the substitution of a hydrogen atom with chlorine, typically at the 2- or 6-position.

Step 3: Reduction of the Nitro Group

-

Dissolve the chlorinated nitro-pyridine in a suitable solvent (e.g., ethanol/water mixture).

-

Add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the mixture if necessary and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst/iron salts and concentrate the filtrate to obtain the aminopyridine derivative.

Causality: The nitro group is reliably reduced to an amine under these standard conditions, providing a handle for the subsequent introduction of the iodine atom.

Step 4: Sandmeyer-type Iodination

-

Dissolve the aminopyridine from Step 3 in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

To this cold diazonium salt solution, add a solution of potassium iodide (KI).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product by column chromatography on silica gel.[8]

Causality: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into a halide via a diazonium salt intermediate. This allows for the regioselective introduction of iodine.

Analytical Characterization

While experimental data from the supplier is not available, the identity and purity of this compound can be confirmed using a suite of standard analytical techniques. The expected spectral data are outlined below.

Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | δ ~2.5 ppm (s, 3H)δ ~5-6 ppm (br s, 1H)δ ~7-8 ppm (s, 1H) | Methyl group protonsHydroxyl protonAromatic proton on the pyridine ring |

| ¹³C NMR | δ ~90-100 ppmδ ~110-120 ppm | Carbon atom attached to iodineCarbon atom attached to chlorine |

| IR Spectroscopy | ~3200–3600 cm⁻¹ (broad)~750–800 cm⁻¹ (strong)~500–600 cm⁻¹ (medium) | O-H stretching vibrationC-Cl stretching vibrationC-I stretching vibration |

| Mass Spectrometry (HRMS) | m/z ~269.47 ([M]⁺) | Molecular ion peak corresponding to the molecular weight |

Source for predicted data: Benchchem.[9]

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[10] The two different halogen atoms at the 2- and 6-positions of the pyridine ring offer orthogonal reactivity, which is highly desirable in synthetic chemistry.

The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the selective functionalization at the 6-position while leaving the 2-chloro substituent intact for a subsequent transformation. This stepwise approach enables the synthesis of highly decorated pyridine scaffolds from a single starting material.

Potential Signaling Pathway Involvement

While there is no specific signaling pathway directly associated with this compound itself, its derivatives could be designed to target a variety of enzymes, receptors, and ion channels. For instance, substituted pyridines are known to be inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases.

Caption: Logical workflow illustrating the use of the title compound in synthesizing a potential kinase inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its polysubstituted nature and the orthogonal reactivity of its halogen atoms provide a versatile platform for the development of novel, biologically active compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route based on established chemical principles, and its potential applications, offering valuable insights for researchers in the field.

References

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of new polysubstituted pyridinium-based ionic liquids: Application as solvents on desulfurization of fuel oils. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. (1984). PubMed. Retrieved January 19, 2026, from [Link]

-

2-Bromo-6-chloro-3-iodo-5-methylpyridine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. Retrieved January 19, 2026, from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 19, 2026, from [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

2-Iodo-6-methylpyridin-3-ol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (n.d.). Google Patents.

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 19, 2026, from [Link]

-

2-Iodo-5-methylpyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PubMed. Retrieved January 19, 2026, from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved January 19, 2026, from [Link]

-

2-Chloro-3-cyano-6-methylpyridine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Rational synthesis of meso-substituted chlorin building blocks. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

IR spectra INFRARED SPECTROSCOPY. (2026). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Rational synthesis of beta-substituted chlorin building blocks. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020). YouTube. Retrieved January 19, 2026, from [Link]

-

2-Chloro-5-methyl-pyridine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 54232-03-0|6-Chloro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

physical and chemical properties of 2-Chloro-6-iodo-5-methylpyridin-3-ol

An In-depth Technical Guide to 2-Chloro-6-iodo-5-methylpyridin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a halogenated and substituted pyridinol derivative. This document delves into its structural characteristics, physicochemical parameters, reactivity, and potential applications, offering valuable insights for its use in synthetic chemistry and drug discovery.

Chemical Identity and Structural Elucidation

This compound is a polysubstituted aromatic heterocycle. The pyridine ring is functionalized with a chloro, an iodo, a methyl, and a hydroxyl group, leading to a unique combination of electronic and steric properties.

Key Identifiers:

-

CAS Number: 1203499-21-1[1]

-

Molecular Formula: C₆H₅ClINO[1]

-

Molecular Weight: 269.47 g/mol [1]

-

Canonical SMILES: Cc1cc(O)c(Cl)nc1I

-

InChI Key: QJKYNGZBHYGYFO-UHFFFAOYSA-N

The presence of both electron-withdrawing (chloro, iodo) and electron-donating (methyl, hydroxyl) groups on the pyridine ring suggests a complex reactivity profile, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, formulation, and application in experimental settings. The available data for this compound is summarized below.

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 269.47 g/mol | [1] |

| Molecular Formula | C₆H₅ClINO | [1] |

| Solubility | Low solubility in water is predicted due to the non-polar nature of the pyridine ring and halogens. It is expected to be soluble in common organic solvents like dichloromethane and chloroform. | [2] |

| Flash Point | Not applicable | [1] |

Synthesis and Reactivity Insights

Synthesis: While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a plausible synthetic pathway can be inferred from established pyridine chemistry. A common approach involves the construction of the substituted pyridine ring followed by functional group interconversions. For instance, a multi-step synthesis could start from a simpler, commercially available picoline derivative. A general patent for preparing a related compound, 2-chloro-4-iodo-5-methylpyridine, involves a sequence of oxidation, nitration, reduction, and a Sandmeyer-type reaction.[3]

A potential synthetic workflow for related dihalogenated pyridines is illustrated below. This process highlights the key stages of transforming a starting amine into the target iodo-substituted compound.

Caption: Generalized Sandmeyer reaction workflow for iodination.

Reactivity: The reactivity of this compound is governed by its multiple functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the two halogen substituents, makes positions 2 (chloro) and 6 (iodo) susceptible to nucleophilic attack.[4] In SNAr reactions on activated aryl substrates, the typical leaving group ability is F > Cl ≈ Br > I.[4] However, in reactions involving pyridinium compounds, this "element effect" may not be the sole determinant, with reaction mechanisms sometimes involving rate-determining deprotonation of an intermediate.[4] The chloro group is generally a better leaving group than the iodo group in many SNAr contexts, suggesting that selective substitution at the 2-position could be achievable.

-

Cross-Coupling Reactions: The iodo substituent at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the introduction of carbon-based substituents (alkyl, aryl, etc.), making this compound a valuable building block for creating more complex molecular architectures.[5]

-

Hydroxyl Group Reactivity: The pyridin-3-ol moiety has phenolic character. The hydroxyl group can be deprotonated to form a phenoxide, which can act as a nucleophile. It can also be alkylated or acylated to form ethers and esters, respectively. The acidity of this group is a key parameter for its reactivity and for the overall solubility and pharmacokinetic properties of its derivatives.

Analytical Methodologies: A Protocol for Purity Assessment by HPLC

To ensure the quality and reliability of experimental results, verifying the purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Method Parameters:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (linear gradient)

-

15-18 min: 90% B (hold)

-

18-18.1 min: 90% to 10% B (linear gradient)

-

18.1-22 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Rationale: This reverse-phase HPLC method provides a robust system for separating the non-polar analyte from potential polar and non-polar impurities. The gradient elution ensures that compounds with a wide range of polarities are effectively eluted and resolved. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

Applications in Drug Discovery and Chemical Synthesis

Halogenated heterocycles are cornerstone building blocks in medicinal chemistry.[6] The specific arrangement of functional groups on this compound makes it a particularly interesting scaffold.

-

Intermediate for Kinase Inhibitors: Substituted pyridines and pyrimidines are common cores in many kinase inhibitors used in oncology.[7] The chloro and iodo groups serve as orthogonal synthetic handles for building out the complex structures required for potent and selective inhibition. For example, the iodo group can be used in a Suzuki coupling to add a crucial aryl or heteroaryl moiety, while the chloro group can be displaced by an amine nucleophile to complete the pharmacophore.

-

Scaffold for Agrochemicals: Chloro-substituted pyridines are precursors to numerous important herbicides and insecticides.[5][8] The 2-chloro-5-methylpyridine core, for instance, is a known intermediate.[8][9] The subject compound could be explored for the synthesis of novel agrochemicals by leveraging its unique substitution pattern.

-

Building Block for Novel Heterocycles: The compound is classified as a halogenated heterocyclic building block.[1] It can be used to synthesize more complex fused heterocyclic systems through intramolecular cyclization reactions, potentially leading to novel chemical entities with unique biological activities.

Caption: Potential synthetic applications of the title compound.

Safety and Handling

According to supplier safety information, this compound is classified as Acute Toxicity, Oral, Category 4.[1] The hazard statement is H302: Harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area.

References

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).

- This compound, AldrichCPR. (n.d.). Sigma-Aldrich.

- This compound AldrichCPR 1203499-21-1. (n.d.). Sigma-Aldrich.

- 2-Chloro-3-iodo-5-methylpyridine. (n.d.). MySkinRecipes.

- 2-Chloro-5-Iodo-6-Methylpyridine: Properties, Uses, Safety Data & Supplier Inform

- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.

- Preparation of 2-chloro-5-methylpyridine. (1986).

- 2-Chloro-5-methylpyridine 97. (n.d.). Sigma-Aldrich.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed.

Sources

- 1. 2-クロロ-6-ヨード-5-メチルピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-5-Iodo-6-Methylpyridine: Properties, Uses, Safety Data & Supplier Information - China Chemical Manufacturer [iodobenzene.ltd]

- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-iodo-5-methylpyridine [myskinrecipes.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 9. 2-クロロ-5-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Chloro-6-iodo-5-methylpyridin-3-ol: A Versatile Building Block for Research and Development

This technical guide provides a comprehensive overview of 2-Chloro-6-iodo-5-methylpyridin-3-ol, a halogenated pyridine derivative with significant potential as a chemical building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and physical properties, explore plausible synthetic routes, discuss its potential applications grounded in the well-established role of pyridine scaffolds in medicinal chemistry, and outline essential safety and handling protocols.

Core Molecular and Physicochemical Profile

This compound is a polysubstituted aromatic heterocycle. The strategic placement of chloro, iodo, methyl, and hydroxyl groups on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClINO | [1] |

| Molecular Weight | 269.47 g/mol | |

| CAS Number | 1203499-21-1 | [1] |

| Physical Form | Solid | |

| InChI | 1S/C6H5ClINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3 | |

| InChIKey | QJKYNGZBHYGYFO-UHFFFAOYSA-N | |

| SMILES | Cc1cc(O)c(Cl)nc1I |

Strategic Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway and would require optimization and experimental validation.

Step 1: Electrophilic Iodination of 2-Chloro-5-methylpyridin-3-ol

The introduction of an iodine atom onto the pyridine ring can be achieved through electrophilic iodination. The hydroxyl group at the 3-position is an activating group, directing the incoming electrophile to the ortho and para positions. Given the existing substituents, the C6 position is a likely site for iodination.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-methylpyridin-3-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add an iodinating agent such as N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise. Alternatively, other iodinating systems like iodine monochloride (ICl) or a combination of iodine and a silver salt (e.g., Ag₂SO₄) could be explored to enhance the electrophilicity of iodine.[2][3]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Applications in Research and Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[4][5][6] The unique electronic properties of the nitrogen atom in the pyridine ring allow it to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[4]

The subject molecule, this compound, possesses several features that make it an attractive starting point for the synthesis of novel bioactive compounds:

-

Orthogonally Functionalized Scaffold: The presence of chloro, iodo, and hydroxyl groups with different reactivities allows for selective chemical transformations. The iodo group is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. The chloro group can also participate in nucleophilic aromatic substitution reactions, and the hydroxyl group can be derivatized through etherification or esterification.

-

Potential as a Kinase Inhibitor Precursor: Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core that interacts with the hinge region of the kinase domain. The functional groups on this compound provide the necessary handles to build more complex molecules that could target the ATP-binding site of various kinases.

-

Intermediate for Agrochemicals: Halogenated pyridines are key intermediates in the synthesis of a wide range of pesticides and herbicides.[7][8][9] The specific substitution pattern of this molecule could be leveraged to develop new agrochemicals with potentially improved efficacy and selectivity.

Illustrative Reaction Scheme for Derivatization

Caption: Potential derivatization pathways for this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

If swallowed, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly functionalized and versatile chemical building block with considerable potential for applications in drug discovery, agrochemical synthesis, and materials science. Its polysubstituted pyridine core, featuring orthogonally reactive sites, provides a robust platform for the generation of diverse chemical libraries. While detailed experimental protocols for its synthesis and application are still emerging, the foundational principles of pyridine chemistry suggest a bright future for this compound in advancing chemical research and development.

References

-

Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. Available at: [Link]

- U.S. Patent No. US20170008846A1. (2017). Process for making 2-chloro-5-methylpyridine. Google Patents.

-

Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available at: [Link]

- U.S. Patent No. US4612377A. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.

-

Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1277-1306. Available at: [Link]

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Available at: [Link]

- Chinese Patent No. CN104513194A. (2015). 2-chloro-3-aldehyde pyridine synthetic method. Google Patents.

-

ChemSigma. 1203499-21-1 this compound. Available at: [Link]

-

Semantic Scholar. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available at: [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. Available at: [Link]

- U.S. Patent No. US3632807A. (1972). Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.

-

Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. Available at: [Link]

-

MySkinRecipes. 2-Chloro-3-iodo-5-methylpyridine. Available at: [Link]

-

Neves, M. G. P. M. S., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(10), 18456–18471. Available at: [Link]

-

Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 893. Available at: [Link]

-

LookChem. Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. Available at: [Link]

-

El-Harbiri, M., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 22. Available at: [Link]

-

Kim, J., & Lee, S. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(24), 8031. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6292. Available at: [Link]

-

MDPI. Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Available at: [Link]

-

MDPI. Special Issue : Design, Synthesis, and Analysis of Potential Drugs, 3rd Edition. Available at: [Link]

-

ResearchGate. Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... Available at: [Link]

Sources

- 1. 1203499-21-1 this compound [chemsigma.com]

- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

A Predictive Spectroscopic and Analytical Guide to 2-Chloro-6-iodo-5-methylpyridin-3-ol

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of 2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS No. 1203499-21-1). In the absence of published experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral behavior. By applying additive models based on substituent effects in pyridine systems and analyzing fragmentation patterns of related halogenated heterocycles, this guide offers researchers and drug development professionals a robust theoretical framework for the identification and characterization of this molecule. Detailed, field-proven protocols for the hypothetical acquisition of spectral data are also provided to facilitate future experimental work.

Introduction and Molecular Structure

This compound is a polysubstituted pyridine derivative. Its utility in medicinal chemistry and materials science is predicated on the unique electronic and steric properties conferred by its substituents: a hydroxyl group, a methyl group, and two different halogens (chlorine and iodine) on the pyridine core. This substitution pattern creates a specific electronic environment that can be precisely mapped by modern spectroscopic techniques.

Accurate spectral characterization is the cornerstone of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide serves as a detailed predictive manual for scientists who may synthesize or work with this compound, providing a scientifically grounded forecast of its NMR, IR, and MS data.

The structure, with IUPAC numbering, is presented below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing three distinct signals. Due to the presence of the acidic hydroxyl proton, a solvent like DMSO-d₆ is recommended, as it slows proton exchange, allowing the OH signal to be observed.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| Aromatic Proton | 7.5 - 8.0 | Singlet (s) | 1H | H-4 | The pyridine ring is fully substituted, leaving only one aromatic proton at the C-4 position. Its chemical shift is influenced by all adjacent and para substituents. No adjacent protons are available for coupling, resulting in a singlet. |

| Hydroxyl Proton | 9.0 - 10.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | OH | The chemical shift of hydroxyl protons is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it typically appears as a broad signal in this downfield region. |

| Methyl Protons | 2.2 - 2.5 | Singlet (s) | 3H | CH₃ | The methyl group is attached to the aromatic ring and is not adjacent to any other protons, hence it appears as a singlet. Its chemical shift is in the typical range for an aryl methyl group. |

Predicted ¹³C NMR Spectrum

The prediction of ¹³C NMR chemical shifts is based on an additive model using the known chemical shifts of pyridine and applying substituent chemical shift (SCS) effects derived from related substituted pyridines. The pyridine carbons are deshielded by the electronegative nitrogen atom, and this effect is further modified by the substituents.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| C2 | 148 - 153 | C-Cl | This carbon is attached to both the ring nitrogen and the chlorine atom, leading to a significant downfield shift. |

| C3 | 150 - 155 | C-OH | The direct attachment to the electronegative oxygen atom of the hydroxyl group causes a strong deshielding effect, resulting in a downfield chemical shift. |

| C4 | 125 - 130 | C-H | This is the only carbon attached to a hydrogen. Its chemical shift is influenced by the para-nitrogen and ortho-substituents. |

| C5 | 130 - 135 | C-CH₃ | The methyl group has a relatively small effect on the chemical shift of the carbon to which it is attached. |

| C6 | 90 - 95 | C-I | The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the directly attached carbon, a well-documented phenomenon in ¹³C NMR. |

| CH₃ | 15 - 20 | CH₃ | This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of solid this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable hydroxyl proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical lock peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Parameters: Spectral width of ~16 ppm, acquisition time of ~2 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio for all carbon signals, especially quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the characteristic DMSO-d₆ solvent peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies. The predicted spectrum is based on established correlation tables and data from substituted pyridines.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type | Functional Group | Rationale and Causality |

| 3200 - 3500 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, which is expected for a solid-state pyridinol. |

| 3050 - 3100 | Weak - Medium | C-H Stretch | Aromatic (C-H) | This absorption corresponds to the stretching of the C-H bond on the pyridine ring (C4-H). |

| 2920 - 2980 | Weak - Medium | C-H Stretch | Aliphatic (CH₃) | These are the characteristic asymmetric and symmetric stretching vibrations of the methyl group. |

| 1550 - 1620 | Medium - Strong | C=C / C=N Stretch | Pyridine Ring | Aromatic rings exhibit several characteristic stretching vibrations in this region. These are often sharp and intense. |

| 1200 - 1300 | Medium - Strong | C-O Stretch | Phenolic C-O | The stretching vibration of the carbon-oxygen single bond of the hydroxyl group is expected in this region. |

| 750 - 800 | Strong | C-Cl Stretch | Aryl-Chloride | The C-Cl stretching vibration for aryl chlorides typically appears in this region of the fingerprint. |

| 500 - 600 | Medium | C-I Stretch | Aryl-Iodide | The C-I bond is weaker and involves a heavier atom, thus its stretching frequency is lower than that of C-Cl. |

Experimental Protocol: IR Data Acquisition (Solid Sample)

Objective: To obtain a high-quality IR spectrum to identify functional groups.

Methodology (Thin Solid Film):

-

Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, polish them gently with a soft cloth and a minimal amount of a dry, volatile solvent like dichloromethane, then allow to dry completely.

-

Sample Preparation:

-

Place a small amount of the solid compound (1-2 mg) in a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone).

-

Deposit one or two drops of the resulting solution onto the surface of one salt plate.

-

Allow the solvent to evaporate completely in a fume hood, which should leave a thin, even film of the solid compound on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as % Transmittance versus Wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the predicted functional groups. If the signal is too strong (peaks are flat at 0% T), the film is too thick and should be remade with a more dilute solution.

-

Mass Spectrometry (MS): Predicted Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₆H₅ClINO is 269.47 g/mol . The nominal mass is 269. The molecular ion peak should be observed at m/z 269.

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in an M+2 peak at m/z 271 with an intensity of approximately one-third that of the M⁺ peak (m/z 269). This 3:1 ratio for (M⁺)/(M+2) is a definitive indicator of the presence of one chlorine atom. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity.

Predicted Fragmentation Pathways

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The C-I bond is the weakest in the molecule and is expected to cleave readily.

-

Loss of Iodine Radical (Primary Fragmentation): The most likely initial fragmentation is the cleavage of the C-I bond, which is the weakest bond.

-

[M]⁺ (m/z 269/271) → [M - I]⁺ (m/z 142/144) + I•

-

-

Loss of Chlorine Radical: Cleavage of the C-Cl bond is also possible, though less favorable than C-I cleavage.

-

[M]⁺ (m/z 269/271) → [M - Cl]⁺ (m/z 234) + Cl•

-

-

Loss of Methyl Radical: Subsequent fragmentation could involve the loss of a methyl radical from the [M - I]⁺ fragment.

-

[M - I]⁺ (m/z 142/144) → [M - I - CH₃]⁺ (m/z 127/129) + CH₃•

-

-

Loss of CO (from Hydroxyl Tautomer): Pyridinols can exhibit keto-enol tautomerism. The molecular ion could potentially rearrange and lose carbon monoxide.

-

[M - I]⁺ (m/z 142/144) → [M - I - CO]⁺ (m/z 114/116) + CO

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

Objective: To determine the molecular weight and obtain a fragmentation pattern for structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or introduced via a direct insertion probe if solid) into the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source.

-

Electron Energy: Set to 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 350, to ensure capture of both low-mass fragments and the molecular ion.

-

Detection: Use an electron multiplier or similar detector to record the abundance of each ion.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of chlorine.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

-

Conclusion

This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectral data for this compound. By synthesizing information from established spectroscopic principles and substituent effects in related heterocyclic systems, we have constructed a comprehensive analytical profile. The predicted chemical shifts, vibrational frequencies, and mass fragments provide a robust baseline for researchers to confirm the identity and purity of this compound upon its synthesis. The included experimental protocols offer a standardized and logical workflow for acquiring high-quality data, ensuring that future empirical results can be reliably obtained and interpreted.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

-

Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Available at: [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Available at: [Link]

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. Available at: [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

MDPI. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 446-461. Available at: [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

-

Gregory, R. S., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6297–6303. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available at: [Link]

- Study.com. (n

stability and storage conditions for 2-Chloro-6-iodo-5-methylpyridin-3-ol

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-6-iodo-5-methylpyridin-3-ol

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical research and drug development as a chemical building block.[1] The presence of multiple reactive functional groups, including a chloro, iodo, and hydroxyl group on the pyridine ring, suggests that the stability of this compound is a critical factor for its effective use in synthesis and for ensuring the integrity of research data. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, drawing upon available data for the compound and structurally related molecules. It is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1203499-21-1 | [2] |

| Molecular Formula | C₆H₅ClINO | [2] |

| Molecular Weight | 269.47 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | QJKYNGZBHYGYFO-UHFFFAOYSA-N | [2] |

| SMILES String | Cc1cc(O)c(Cl)nc1I | [2] |

Stability Profile and Potential Degradation Pathways

Key Factors Influencing Stability

-

Photodegradation: The presence of iodo and chloro substituents on the aromatic ring makes the molecule susceptible to photodegradation. Carbon-halogen bonds, particularly the carbon-iodine bond, can be cleaved by UV light, leading to the formation of radical species and subsequent decomposition.

-

Oxidation: The pyridin-3-ol moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light. This can lead to the formation of colored impurities.

-

Moisture/Hydrolysis: While the core pyridine ring is relatively stable to hydrolysis, the presence of halogens can activate the ring to nucleophilic substitution, although this typically requires harsh conditions. More likely, absorbed moisture can facilitate other degradation reactions.

-

pH: The hydroxyl group has acidic properties, and the pyridine nitrogen is basic. Therefore, the compound's stability could be affected by strongly acidic or basic conditions, which could catalyze decomposition or salt formation.

Predicted Degradation Mechanisms

The following diagram illustrates a potential logic for assessing the stability of this compound.

Caption: Logical flow of potential stability issues for this compound.

Recommended Storage and Handling Protocols

Given the potential instabilities, a cautious approach to storage and handling is paramount to maintain the compound's integrity.

Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To slow down potential degradation reactions.[4] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation and moisture absorption.[4] |

| Light | In an amber or opaque vial | To protect against photodegradation.[4] |

| Container | Tightly sealed container | To prevent ingress of moisture and air.[5] |

For a related compound, 2-chloro-6-methylpyridin-3-ol, storage at 2-8°C under an inert gas is also suggested.[6] While warmer, this still emphasizes the need for controlled temperature and an inert atmosphere.

Handling Procedures

Safe and effective handling is crucial to prevent both contamination of the compound and exposure to the researcher.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[5]

-

Dispensing: When weighing and transferring, minimize exposure to atmospheric air and light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these have been identified as incompatible with similar pyridine compounds.[7]

Proposed Experimental Workflow for Stability Assessment

As Sigma-Aldrich notes, they do not provide analytical data for this compound, and the buyer is responsible for confirming its purity. Therefore, performing in-house stability studies is highly recommended.

Accelerated Stability Study Protocol

An accelerated stability study can provide rapid insights into the compound's long-term stability.

-

Sample Preparation: Prepare multiple aliquots of the compound in amber glass vials.

-

Stress Conditions: Store the vials under accelerated conditions, for example, at 40°C and 75% relative humidity.[4]

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

-

Analysis: Analyze the samples at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to monitor for the appearance of degradation products and the loss of the parent compound.

-

Data Evaluation: Compare the chromatograms over time to assess the rate of degradation.

The following diagram outlines this experimental workflow.

Caption: Workflow for an accelerated stability study of this compound.

Safety and Hazard Information

This compound is classified with the following hazards:

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[3]

-

Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3]

The GHS pictogram is GHS07 (exclamation mark).[2] In case of exposure, follow standard first-aid measures and seek medical attention.[3]

Conclusion

While specific, in-depth stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on its chemical structure. Protecting the compound from light, heat, moisture, and oxygen is critical to preserving its integrity. The recommended storage condition is at -20°C under an inert atmosphere in a light-resistant container. Researchers are strongly encouraged to perform their own stability assessments to ensure the quality and reliability of their work.

References

-

ChemScence. 2-Chloro-5-Iodo-6-Methylpyridine: Properties, Uses, Safety Data & Supplier Information. [Link]

Sources

- 1. 2-Chloro-5-Iodo-6-Methylpyridine: Properties, Uses, Safety Data & Supplier Information - China Chemical Manufacturer [iodobenzene.ltd]

- 2. This compound AldrichCPR 1203499-21-1 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 1203499-21-1 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 35680-24-1 CAS MSDS (2-chloro-6-methylpyridin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Safety and Handling Guide for 2-Chloro-6-iodo-5-methylpyridin-3-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Hazards of a Halogenated Pyridinol

2-Chloro-6-iodo-5-methylpyridin-3-ol (CAS No. 1203499-21-1) is a halogenated, substituted pyridinol, a class of heterocyclic compounds pivotal as building blocks in medicinal chemistry and materials science. Its molecular structure, featuring a pyridine core functionalized with chloro, iodo, methyl, and hydroxyl groups, presents a unique combination of reactivity and potential biological activity. However, this same structural complexity necessitates a rigorous and informed approach to its handling and safety. The presence of multiple halogens and an active hydroxyl group suggests potential for significant biological interaction and dictates a cautious and well-planned experimental workflow.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) entries. It serves as a technical whitepaper designed to provide drug development professionals and laboratory researchers with the causal understanding behind critical safety protocols. By synthesizing data from available SDS, analogous chemical structures, and established laboratory safety principles, this document provides a holistic framework for risk assessment and management when working with this compound.

Hazard Identification and Risk Assessment: A Multi-faceted Profile

While the specific toxicological profile of this compound has not been exhaustively investigated, a robust risk assessment can be constructed from its primary GHS classification and data from structurally analogous compounds.[1]

The primary, officially classified hazard for this compound is Acute Toxicity 4 (Oral) , denoted by the GHS Hazard Statement H302: Harmful if swallowed . This classification is the cornerstone of our risk assessment, indicating that accidental ingestion of even small quantities can lead to significant adverse health effects.

However, relying solely on this classification would be an incomplete and potentially hazardous approach. The chemical structure contains "structural alerts"—molecular substructures known to be associated with toxicity.[2][3][4] Halogenated aromatic systems and pyridinols are frequently implicated in skin, eye, and respiratory irritation. Therefore, a comprehensive risk profile must include hazards common to this chemical family. SDS information for similar halogenated pyridines consistently identifies skin and eye irritation as key risks.[5][6]

Table 1: Synthesized Hazard Profile for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Code) | Rationale and Potential Effects |

| Acute Toxicity (Oral), Category 4 | Warning | H302: Harmful if swallowed | Primary Classified Hazard. Ingestion may cause gastrointestinal distress, nausea, vomiting, and systemic toxic effects.[7] | |

| Skin Corrosion/Irritation, Category 2 (Predicted) | Warning | H315: Causes skin irritation [6] | Halogenated organic compounds can defat the skin, leading to dryness, redness, and dermatitis. Prolonged contact should be avoided. | |

| Serious Eye Damage/Irritation, Category 2 (Predicted) | Warning | H319: Causes serious eye irritation [6] | Direct contact with the solid or its dust can cause significant irritation, pain, and redness. | |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Predicted) | Warning | H335: May cause respiratory irritation [8] | Inhalation of dust may irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath. |

The following diagram illustrates the logical flow from hazard identification to the implementation of necessary controls, forming the basis of a self-validating safety protocol.

Caption: Hazard to Control Workflow Diagram.

Exposure Controls and Personal Protective Equipment (PPE)

The primary goal of exposure control is to use a hierarchy of measures to prevent the chemical from contacting the researcher. The most effective controls are engineering controls, followed by administrative controls, and finally, personal protective equipment.

Engineering Controls: The First Line of Defense

All weighing and manipulation of solid this compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[9] This is the most critical step in preventing respiratory exposure to fine particulates (H335) and containing any potential spills. The fume hood's constant airflow protects the user and the general lab environment from contamination.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is mandatory as the final barrier between the researcher and the chemical.

Table 2: Recommended PPE for Handling this compound

| PPE Category | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[5] A face shield should be worn over goggles if there is a significant risk of splashing.[10] | Protects against accidental splashes of solutions or contact with airborne dust, addressing the predicted H319 hazard. |

| Hand Protection | Nitrile or Butyl rubber gloves. [11][12] | These materials offer good resistance to a range of halogenated organic compounds.[13] Avoid latex gloves due to poor chemical resistance.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste. |

| Protective Clothing | A fully buttoned, long-sleeved laboratory coat.[11] | Protects skin from accidental contact and contamination of personal clothing, addressing the predicted H315 hazard. |

| Respiratory Protection | Generally not required when working in a certified fume hood. A NIOSH-approved particulate respirator (e.g., N95) may be required for cleaning large spills or if engineering controls fail.[14] | This is a secondary control measure. Use of respirators requires prior medical clearance, training, and fit-testing.[12] |

Safe Handling, Storage, and Incompatibility

Protocol for Safe Handling and Use

-

Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

-

PPE Donning: Put on all required PPE as detailed in Table 2.

-

Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with aluminum foil to prevent contamination. Handle with care to avoid generating dust.

-

Transfer: If transferring the solid, use a spatula. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: After use, tightly seal the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Waste: Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.[14]

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from direct sunlight and heat sources.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] The pyridinol moiety can react with these substances, potentially in an exothermic manner.

Emergency Procedures: A Plan for Every Contingency

Accidents are possible even in the most controlled environments. A clear, pre-defined emergency plan is essential.

Caption: Emergency Response Decision Tree.

First Aid Measures

-

In Case of Ingestion (H302): Immediately call a Poison Control Center (800-222-1222 in the US) or emergency medical services (911).[15] Rinse the mouth with water. Do not induce vomiting unless specifically instructed to do so by a medical professional.[16]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[17] If irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms like coughing or dizziness persist, seek medical attention.[17]

Spill Cleanup Protocol

This protocol is for minor, incidental spills of the solid compound that can be managed safely by trained laboratory personnel.

-

Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Assess: Ensure the spill is manageable and that no reactive materials are nearby.

-

PPE: Don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary if there is significant dust.

-

Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[19] Do not use combustible materials like paper towels for the initial absorption.

-

Collect: Carefully sweep or scoop the absorbed material from the outside in, placing it into a clearly labeled, sealable container for hazardous waste.[20][21] Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose: Place all contaminated materials (gloves, cloths, etc.) into the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor.

Disposal Considerations: Environmental Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: Halogenated waste streams must be kept separate from non-halogenated waste.[13] Mixing these waste streams significantly increases disposal costs and complexity.

-

Containerization: Collect all waste (excess solid, contaminated materials) in a robust, sealed, and clearly labeled hazardous waste container. The label should identify the contents as "Halogenated Organic Waste" and list the primary constituents.

-

Disposal Method: Disposal must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1] Chemical incineration with appropriate scrubbers to handle the resulting hydrogen halides (HCl, HI) is a common disposal method. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

References

- MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. (n.d.).

- 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets. ECHEMI.

- 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine. TCI Chemicals. (2025, January 2).

- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024, October 1).

- 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET. (n.d.).

- This compound AldrichCPR 1203499-21-1. Sigma-Aldrich.

- SAFETY DATA SHEET. Kao Chemicals. (2024, September 25).

- Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety.

- SAFETY DATA SHEET. Sigma-Aldrich. (2025, July 29).

- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.

- Alarms about structural alerts. PubMed Central (PMC). (n.d.).

- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem. (2025).

- Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). emp BIOTECH.

- What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). (2024, April 10).

- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024, March 12).

- Structural Alerts for Toxicity. ResearchGate.

- Halogenated Solvents. Washington State University Environmental Health & Safety.

- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).

- First Aid - Chemical Poisoning. (2019, May 28).

- Working with Hazardous Chemicals. Organic Syntheses.

- Designing around Structural Alerts in Drug Discovery. American Chemical Society. (2021, September 17).

- SAFETY DATA SHEET. TCI Chemicals.

- Spill Cleanup. Pesticide Environmental Stewardship.

- Pyridine Safety Sheet. (n.d.).

- Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.

- First Aid for Chemical Exposures. Canadian Centre for Occupational Health and Safety (CCOHS).

- Guidelines on Handling Hazardous Drugs. ASHP.

- Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. (2015, July 22).

- Structural alerts for the prediction of drug toxicity: a mini-review. Pharmakeftiki. (2025, October 10).

- Structural Alerts for Toxicity | Request PDF. ResearchGate.

- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.

- 5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.

- Safe Handling of Hazardous Drugs. Duke University Safety. (2025, March 5).

- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. researchgate.net [researchgate.net]

- 3. Structural alerts for the prediction of drug toxicity: a mini-review | Pharmakeftiki [pharmakeftiki.hsmc.gr]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. hsa.ie [hsa.ie]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. research.arizona.edu [research.arizona.edu]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 16. First Aid - Chemical Poisoning [moh.gov.sa]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 19. ehs.gatech.edu [ehs.gatech.edu]